1-Butyl-4,4-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
Description
1-Butyl-4,4-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is a bicyclic pyrrole derivative featuring a fused cyclopentane ring and alkyl substituents (butyl and dimethyl groups). Its structure combines the aromatic character of the pyrrole moiety with the conformational flexibility of the tetrahydrocyclopenta system. However, its properties and reactivity are heavily influenced by its unique substitution pattern, necessitating a detailed comparison with structurally related compounds.
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
1-butyl-4,4-dimethyl-5,6-dihydrocyclopenta[b]pyrrole |
InChI |
InChI=1S/C13H21N/c1-4-5-9-14-10-7-11-12(14)6-8-13(11,2)3/h7,10H,4-6,8-9H2,1-3H3 |
InChI Key |
QANKOHNMHASORC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CC2=C1CCC2(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4,4-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4,4-dimethyl-1-penten-3-one with butylamine in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction typically requires moderate temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-4,4-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions with halogens, alkyl halides, or other electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkyl halides, electrophiles, appropriate solvents, and catalysts.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted pyrrole derivatives.
Scientific Research Applications
1-Butyl-4,4-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-Butyl-4,4-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with cellular receptors or enzymes to exert therapeutic effects.
Comparison with Similar Compounds
4,5,6,7-Tetrahydro-1H-indole
- Structural Differences : Unlike the cyclopenta[b]pyrrole core, 4,5,6,7-tetrahydro-1H-indole incorporates a benzene ring fused to a pyrrole, resulting in a larger π-system.
- Synthesis : Quantum chemical calculations indicate that the activation energy for synthesizing 1,4,5,6-tetrahydrocyclopenta[b]pyrrole via the Trofimov reaction is lower than that for 4,5,6,7-tetrahydro-1H-indole, suggesting greater synthetic feasibility for the former .
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- Functional Groups : This compound features a ketone and a carboxylate ester, introducing electron-withdrawing effects absent in the target molecule.
1-Isopropyl-2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
- Substituent Effects : The isopropyl and methyl groups introduce steric hindrance similar to the butyl and dimethyl groups in the target compound. However, the branched isopropyl group may increase volatility compared to the linear butyl chain .
2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
- Aromatic vs. This difference could influence solubility and binding interactions in supramolecular applications .
Physicochemical and Functional Comparisons
Electronic Properties
- Conjugation : The target compound’s alkyl substituents (butyl, dimethyl) disrupt conjugation, unlike 2-formyl pyrrole copolymers, which exhibit extended conjugation and electrical conductivity (~10⁻⁴–10⁻³ S/cm) .
- Hydrogen Bonding : While calix[4]pyrrole derivatives bind anions via NH groups, the steric bulk of the butyl and dimethyl groups in the target molecule may hinder analogous hydrogen-bonding interactions .
Thermal and Chemical Stability
- The fully saturated hexahydro derivative () likely exhibits higher thermal stability due to reduced strain, whereas the target compound’s tetrahydro system may be more reactive in ring-opening reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
